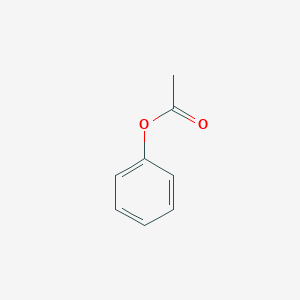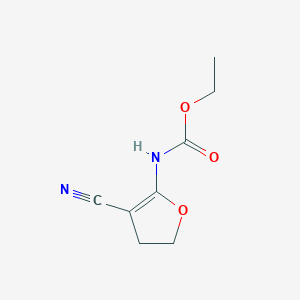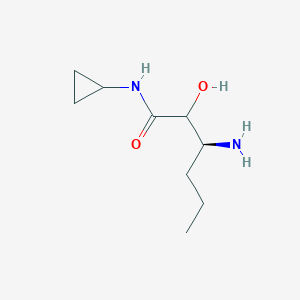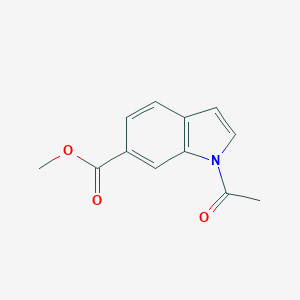
2-Bromo-5-cloro-3-metoxipirimidina
Descripción general
Descripción
2-Bromo-5-chloro-3-methoxypyridine: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a white to yellowish solid that is soluble in many organic solvents . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-methoxypyridine has several applications in scientific research:
Mecanismo De Acción
Target of Action
2-Bromo-5-chloro-3-methoxypyridine is a complex organic compound that is often used as an intermediate in organic synthesis . .
Action Environment
The action of 2-Bromo-5-chloro-3-methoxypyridine can be influenced by various environmental factors. For instance, its stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . It should be stored in a dark place, sealed, and at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-5-chloro-3-methoxypyridine typically involves a multi-step process starting from pyridine . The general steps are as follows:
Chlorination: Pyridine is reacted with a chlorinating agent to produce 2-chloropyridine.
Methoxylation: 2-chloropyridine is then reacted with methanol to form 2-chloro-3-methoxypyridine.
Bromination: Finally, 2-chloro-3-methoxypyridine is brominated to yield 2-Bromo-5-chloro-3-methoxypyridine.
Industrial Production Methods:
In industrial settings, the production of 2-Bromo-5-chloro-3-methoxypyridine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
2-Bromo-5-chloro-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Comparación Con Compuestos Similares
- 2-Chloro-3-methoxypyridine
- 2-Bromo-3-methoxypyridine
- 2-Chloro-5-bromopyridine
Comparison:
2-Bromo-5-chloro-3-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which allows for greater versatility in chemical reactions compared to its analogs . This makes it particularly valuable in the synthesis of complex molecules where multiple functional groups are required .
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNSONLVQEQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597890 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-71-1 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)











